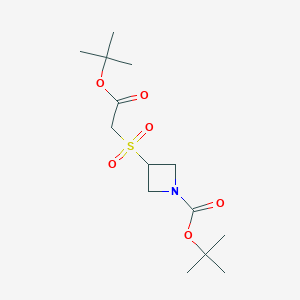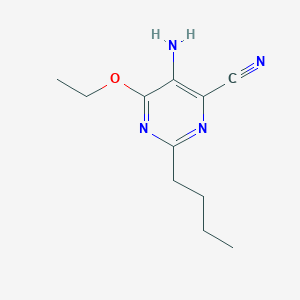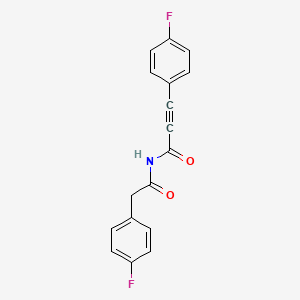
1,4-Dibromo-2,5-difluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-difluoro-3-methoxybenzene: is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, two fluorine atoms, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-methoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,3-difluoro-5-methoxybenzene
- 1,3-Dibromo-5-fluoro-2-methoxybenzene
Uniqueness
1,4-Dibromo-2,5-difluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxy group, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H4Br2F2O |
|---|---|
Peso molecular |
301.91 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4Br2F2O/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2H,1H3 |
Clave InChI |
WLFHTEACNOVCSP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)




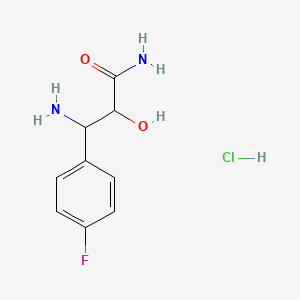
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
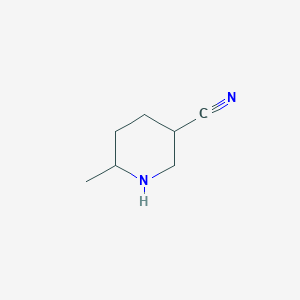

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
